1,1'-(2,2-Bis((1H-imidazol-1-yl)methyl)propane-1,3-diyl)bis(1H-imidazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2,2-Bis((1H-imidazol-1-yl)methyl)propane-1,3-diyl)bis(1H-imidazole) is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is characterized by its unique structure, which includes two imidazole rings connected by a propane-1,3-diyl linker with bis((1H-imidazol-1-yl)methyl) groups. Imidazole derivatives are known for their wide range of biological and chemical properties, making them valuable in various fields of research and industry .
Preparation Methods
The synthesis of 1,1’-(2,2-Bis((1H-imidazol-1-yl)methyl)propane-1,3-diyl)bis(1H-imidazole) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include imidazole and a suitable alkylating agent such as 1,3-dibromopropane.
Alkylation Reaction: Imidazole is reacted with 1,3-dibromopropane in the presence of a base such as potassium carbonate. This reaction results in the formation of the intermediate compound, 1,3-bis((1H-imidazol-1-yl)methyl)propane.
Cyclization: The intermediate compound undergoes cyclization to form the final product, 1,1’-(2,2-Bis((1H-imidazol-1-yl)methyl)propane-1,3-diyl)bis(1H-imidazole).
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,1’-(2,2-Bis((1H-imidazol-1-yl)methyl)propane-1,3-diyl)bis(1H-imidazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction may lead to the formation of oxidized derivatives with altered chemical properties.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can result in the formation of reduced derivatives.
Substitution: The imidazole rings in the compound can undergo substitution reactions with electrophiles or nucleophiles. Common reagents for these reactions include halogens, alkyl halides, and acyl chlorides.
Coordination: The compound can form coordination complexes with metal ions such as copper, silver, and cadmium.
Scientific Research Applications
1,1’-(2,2-Bis((1H-imidazol-1-yl)methyl)propane-1,3-diyl)bis(1H-imidazole) has several scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in catalysis, gas storage, and separation processes.
Biology: Imidazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. This compound may be studied for its potential therapeutic applications.
Medicine: The compound can be explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 1,1’-(2,2-Bis((1H-imidazol-1-yl)methyl)propane-1,3-diyl)bis(1H-imidazole) involves its interaction with molecular targets such as enzymes, receptors, and metal ions. The imidazole rings in the compound can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, the compound may interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
1,1’-(2,2-Bis((1H-imidazol-1-yl)methyl)propane-1,3-diyl)bis(1H-imidazole) can be compared with other imidazole derivatives, such as:
1,2-Bis((1H-imidazol-1-yl)methyl)benzene: This compound has a similar structure but with a benzene ring instead of a propane-1,3-diyl linker. It may exhibit different chemical and biological properties due to the presence of the aromatic ring.
1,4-Bis((1H-imidazol-1-yl)methyl)benzene: Another similar compound with a benzene ring, but with the imidazole groups attached at the 1,4-positions. This structural variation can lead to differences in reactivity and coordination behavior.
Tetrakis((1H-imidazol-1-yl)methyl)methane: This compound has four imidazole groups attached to a central methane carbon atom.
The uniqueness of 1,1’-(2,2-Bis((1H-imidazol-1-yl)methyl)propane-1,3-diyl)bis(1H-imidazole) lies in its specific structure, which allows for versatile coordination chemistry and potential biological activities.
Properties
Molecular Formula |
C17H20N8 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-[3-imidazol-1-yl-2,2-bis(imidazol-1-ylmethyl)propyl]imidazole |
InChI |
InChI=1S/C17H20N8/c1-5-22(13-18-1)9-17(10-23-6-2-19-14-23,11-24-7-3-20-15-24)12-25-8-4-21-16-25/h1-8,13-16H,9-12H2 |
InChI Key |
OSWWXNWCSXPFJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CC(CN2C=CN=C2)(CN3C=CN=C3)CN4C=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.